

Technical Guide: Physical and Chemical Characteristics of 4-Chlorobenzamide-d4

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Compound of Interest

Compound Name: 4-Chlorobenzamide-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **4-Chlorobenzamide-d4** (4-Chloro-2,3,5,6-tetradeuteriobenzamide). This deuterated analog of 4-Chlorobenzamide is a valuable tool in medicinal chemistry, pharmacological research, and environmental monitoring. Its isotopic labeling allows for detailed studies of metabolic pathways and reaction mechanisms.

Core Physical and Chemical Properties

4-Chlorobenzamide-d4 is a stable, isotopically labeled compound. The introduction of four deuterium atoms on the phenyl ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

Property	Value
Molecular Formula	C ₇ H ₂ D ₄ ClNO
Molecular Weight	159.61 g/mol [1]
CAS Number	1219794-65-6[1][2]
Appearance	White to off-white crystalline solid (inferred from unlabeled compound)
Melting Point	172-181 °C (for unlabeled 4-Chlorobenzamide) [3][4]
Boiling Point	No information available
Solubility	Low solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform (for unlabeled 4-Chlorobenzamide).
Isotopic Purity	≥98 atom % D[1][2]
Deuterium Positions	C2, C3, C5, C6[5]

Spectroscopic Data

The defining characteristic of **4-Chlorobenzamide-d₄** is its spectroscopic signature, which differs from its non-deuterated counterpart primarily in the mass spectrum and proton NMR.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the incorporation of four deuterium atoms.

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	174.0321	174.0318

Data sourced from an ESI-TOF analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The most notable feature is the absence of signals in the aromatic region (typically δ 7.4–8.1 ppm), which confirms the successful deuteration at the C2, C3, C5, and C6 positions.[5] The signals for the amide protons ($-\text{CONH}_2$) would still be present.
- ^{13}C NMR: The chemical shifts are expected to be very similar to the unlabeled 4-Chlorobenzamide, with peaks around δ 165.8 ($\text{C}=\text{O}$) and δ 134.2 ($\text{C}-\text{Cl}$).[5]

Infrared (IR) Spectroscopy

While specific IR data for the deuterated compound is not readily available, the spectrum is expected to be very similar to that of 4-Chlorobenzamide, with characteristic peaks for the amide functional group (N-H and C=O stretches). The primary difference would be the C-D stretching vibrations, which appear at a lower frequency (around $2100\text{--}2300\text{ cm}^{-1}$) compared to C-H stretches (around 3000 cm^{-1}).

Experimental Protocols

Synthesis of 4-Chlorobenzamide-d4

A common synthetic route involves the amidation of deuterated 4-chlorobenzoic acid.

1. Formation of the Acid Chloride:

- Deuterated 4-chlorobenzoic acid (1.0 equivalent) is reacted with thionyl chloride (SOCl_2 , 2.0 equivalents).
- The reaction mixture is heated to 70°C for 4 hours. This step converts the carboxylic acid to the more reactive acid chloride.

2. Amidation:

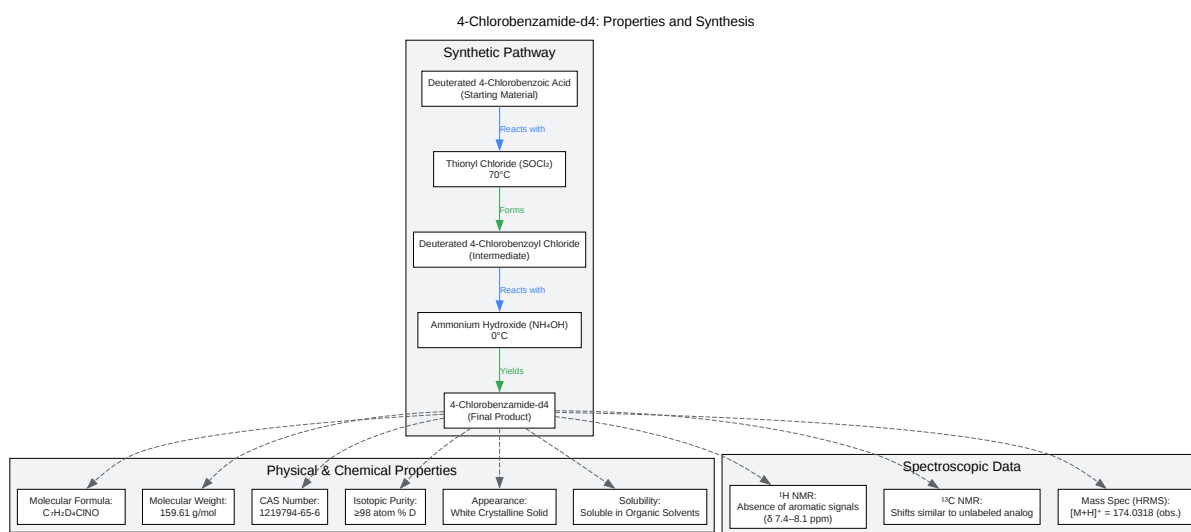
- The resulting deuterated 4-chlorobenzoyl chloride is then cooled to 0°C .
- Ammonium hydroxide (NH_4OH , 5.0 equivalents) is added to the cooled intermediate.
- The reaction proceeds to yield **4-Chlorobenzamide-d4**.[5]

Challenges in Synthesis:

- The deuterated acid chloride is sensitive to hydrolysis and requires anhydrous conditions and rapid quenching with ammonium hydroxide.
- Trace amounts of the protiated species may persist, potentially requiring purification by recrystallization or column chromatography to achieve high isotopic purity.[5]

Visualized Relationships

The following diagram illustrates the key properties and the synthetic pathway of **4-Chlorobenzamide-d4**.



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